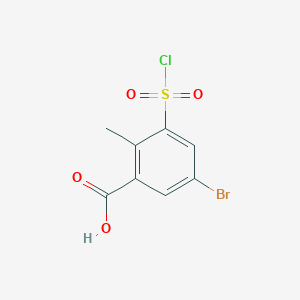

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-3-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXQGRGSYBJEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and purification of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

An In-depth Technical Guide on the Synthesis and Purification of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a key intermediate in the development of advanced pharmaceutical and specialty chemical products. The described process centers on the electrophilic chlorosulfonation of 5-Bromo-2-methylbenzoic acid. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, critical safety procedures for handling hazardous reagents, and methods for analytical characterization of the final product. The guide is structured to provide researchers and drug development professionals with the causal logic behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a highly functionalized aromatic compound. Its molecular architecture, featuring a carboxylic acid, a sulfonyl chloride, and a bromo group, makes it a versatile building block for organic synthesis. The sulfonyl chloride moiety, in particular, serves as a reactive handle for introducing sulfonamide groups, which are prevalent in a wide array of therapeutic agents. The synthesis of related structures, such as 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, is typically achieved through the direct chlorosulfonation of the corresponding benzoic acid precursor[1]. This guide adapts that well-established electrophilic aromatic substitution strategy to provide a reliable pathway to the target compound.

The core of this synthesis involves the reaction of 5-Bromo-2-methylbenzoic acid with chlorosulfonic acid. Understanding the reactivity and handling requirements of chlorosulfonic acid is paramount to the safety and success of this procedure. It is a potent, corrosive, and water-reactive chemical that demands stringent safety protocols.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The carboxylic acid and methyl groups on the starting material are ortho-, para-directing, while the bromo group is also ortho-, para-directing. The incoming chlorosulfonyl group is directed to the position that is sterically accessible and electronically favorable.

Overall Reaction:

(5-Bromo-2-methylbenzoic acid) + (Chlorosulfonic acid) --> (5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid) + (Water)

Mechanism Overview:

The reaction mechanism is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related electrophilic species. The aromatic ring of the benzoic acid derivative attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (such as the conjugate base of the acid) then abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| 5-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10.0 g (1.0 eq) | Starting material |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 30 mL (~5.0 eq) | Reagent and solvent. Highly corrosive.[4][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent for recrystallization |

| Hexanes | C₆H₁₄ | 86.18 | 100 mL | Co-solvent for recrystallization |

| Crushed Ice | H₂O | 18.02 | ~500 g | For quenching the reaction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Large beaker (1 L) for quenching

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

-

Reagent Addition: Carefully charge the flask with chlorosulfonic acid (30 mL). Begin stirring and allow the acid to cool to 0-5 °C.

-

Rationale: Chlorosulfonic acid serves as both the reactant and the solvent. Pre-cooling is essential to manage the exothermic nature of the subsequent addition.

-

-

Substrate Addition: Slowly add 5-Bromo-2-methylbenzoic acid (10.0 g) to the cooled, stirring chlorosulfonic acid in small portions over 30 minutes. Use a powder funnel, ensuring the temperature does not rise above 10 °C.

-

Rationale: Portion-wise addition is a critical control measure to prevent a runaway exothermic reaction.

-

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing the precipitate by TLC or LC-MS.

-

Work-up (Quenching): Fill a 1 L beaker with approximately 500 g of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release HCl gas.

-

Rationale: Pouring the acid onto ice (and not the other way around) ensures that the water is always in excess, which helps to dissipate the heat generated from the violent hydrolysis of chlorosulfonic acid[3]. This step precipitates the water-insoluble product.

-

-

Isolation: Allow the ice to melt completely. The solid product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper.

-

Rationale: This removes residual sulfuric and hydrochloric acids from the crude product.

-

-

Drying: Dry the crude product under vacuum to a constant weight. A preliminary yield should be calculated at this stage.

Purification by Recrystallization

-

Solvent Selection: Dissolve the crude solid in a minimal amount of hot dichloromethane (~50-60 mL).

-

Rationale: Dichloromethane is chosen for its ability to dissolve the organic product while leaving inorganic impurities behind.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: To the hot, clear solution, slowly add hexanes (~50-60 mL) until the solution becomes faintly turbid.

-

Rationale: Hexanes acts as an anti-solvent. Adding it to the DCM solution reduces the solubility of the product, inducing crystallization as the solution cools.

-

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product, 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid (MW: 313.55 g/mol [6]), should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic aromatic proton signals, a methyl singlet, and a carboxylic acid proton signal.

-

¹³C NMR: Expect signals corresponding to the aromatic carbons, the methyl carbon, the carboxylic carbon, and the carbon attached to the sulfonyl chloride group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the product's molecular weight, including the characteristic isotopic pattern for bromine and chlorine.

-

Melting Point: A sharp melting point indicates high purity.

Safety Precautions & Waste Disposal

Handling Chlorosulfonic Acid

Chlorosulfonic acid is an extremely hazardous substance that requires strict safety measures.

-

Corrosivity: It causes severe skin burns and eye damage upon contact.[2]

-

Reactivity: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[3] It is also incompatible with bases, alcohols, and combustible materials.[5][7]

-

Inhalation: Vapors and mists can cause severe respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

When handling chlorosulfonic acid, the following PPE is mandatory:

-

Eye/Face Protection: A full face shield in combination with chemical splash goggles.

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton™). Always check glove compatibility charts.

-

Body Protection: An acid-resistant apron or a full acid suit for larger quantities.[4] Wool or acrylic fiber clothing is recommended over cotton or polyester.[4]

-

Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.[5]

Waste Disposal

-

Acidic Waste: The aqueous filtrate from the quenching step is highly acidic. It must be neutralized cautiously with a suitable base (e.g., sodium bicarbonate or soda ash) before disposal.[5]

-

Solvent Waste: Halogenated (DCM) and non-halogenated (hexanes) solvent waste must be collected in separate, properly labeled containers for hazardous waste disposal.

Process Visualization

The following diagrams illustrate the experimental workflow and the core reaction mechanism.

Caption: Experimental workflow for the synthesis of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Caption: Simplified mechanism of electrophilic aromatic chlorosulfonation.

Conclusion

The synthesis of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid via chlorosulfonation of 5-Bromo-2-methylbenzoic acid is an effective and scalable process. The success of this procedure is critically dependent on precise temperature control during reagent addition and adherence to stringent safety protocols for handling chlorosulfonic acid. The purification by recrystallization yields a product of high purity suitable for subsequent use in research and development, particularly in the synthesis of novel sulfonamide-containing molecules.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.

- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.

- New Jersey Department of Health. (n.d.). Hazard Summary: CHLOROSULPHONIC ACID.

- BenchChem. (n.d.). 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid.

- CymitQuimica. (n.d.). 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Sources

- 1. 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid | 1461707-67-4 | Benchchem [benchchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. macro.lsu.edu [macro.lsu.edu]

- 5. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 6. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid [cymitquimica.com]

- 7. nj.gov [nj.gov]

An In-Depth Technical Guide to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential applications of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a versatile building block in medicinal chemistry. This document is intended to be a valuable resource for professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Benzoic acid derivatives are fundamental scaffolds in modern drug discovery, prized for their structural versatility which allows for extensive functionalization to achieve a wide array of biological activities.[1][2] The specific substitution pattern of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, incorporating a bromine atom, a chlorosulfonyl group, and a methyl group on the benzoic acid core, presents a unique combination of reactive sites and steric/electronic properties. This trifecta of functional groups makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents and novel chemical entities.[1][3][4]

The chlorosulfonyl moiety is a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonic esters, and other derivatives. The bromine atom offers a site for cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other modifications. The methyl group, in turn, influences the molecule's conformation and metabolic stability. Understanding the interplay of these groups is crucial for leveraging this compound's full potential in a research and development setting.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid | N/A |

| CAS Number | 1375473-02-1 | [5] |

| Molecular Formula | C₈H₆BrClO₄S | [5] |

| Molecular Weight | 313.55 g/mol | [5] |

| Canonical SMILES | CC1=C(C(=CC(=C1)Br)S(=O)(=O)Cl)C(=O)O | N/A |

| Purity | Min. 95% | [5] |

Note on Isomerism: It is crucial to distinguish 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid (CAS: 1375473-02-1) from its isomer, 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid (CAS: 1375473-88-3).[6] While they share the same molecular formula and weight, their distinct substitution patterns will result in different chemical reactivity and biological activity.

Structural Representation

The structural formula of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is depicted below.

Caption: Chemical structure of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Experimental and Predicted Physicochemical Data

Detailed experimental data for this specific compound is not widely available in public literature. The following table includes data for structurally related compounds to provide context and estimations.

| Property | Predicted/Analog Data | Rationale/Related Compound |

| Melting Point | 154-156 °C | Based on 5-Bromo-2-chlorobenzoic acid.[7] The presence of the bulky and polar chlorosulfonyl group may influence the crystal lattice and thus the melting point. |

| Boiling Point | Decomposes before boiling | Aromatic sulfonyl chlorides are generally thermally unstable and decompose at elevated temperatures. |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and dichloromethane. | Based on the properties of 5-Bromo-2-chlorobenzoic acid.[8] The polar carboxylic acid and chlorosulfonyl groups will contribute to some water solubility, while the aromatic ring and bromine atom enhance solubility in organic solvents. |

| pKa | ~2-3 (Carboxylic acid) | The electron-withdrawing effects of the bromine and chlorosulfonyl groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Spectroscopic Profile

While specific spectra for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid are not publicly available, a predicted spectroscopic profile based on its functional groups is presented below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[9]

-

S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

C-Br stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show a singlet for the methyl group protons, a broad singlet for the carboxylic acid proton, and two aromatic protons exhibiting splitting patterns dependent on their coupling constants. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing and donating effects of the substituents.

-

¹³C NMR: The spectrum would display distinct signals for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the methyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals would be indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (313.55 g/mol ).[5] A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns would likely involve the loss of the chlorosulfonyl group, the carboxylic acid group, or the bromine atom.[10]

Synthesis and Reactivity

A plausible synthetic route to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid would likely involve the chlorosulfonation of a suitable precursor. While a specific protocol for this exact molecule is not readily found in the literature, a general workflow can be proposed based on established organic chemistry principles.

Caption: Proposed general synthetic workflow.

The chlorosulfonyl group is highly reactive towards nucleophiles, making it a versatile handle for further derivatization.[11] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be readily converted to amides, esters, or other acid derivatives.

Safety, Handling, and Storage

As a sulfonyl chloride derivative, 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid should be handled with extreme care in a well-ventilated fume hood.[12][13] It is expected to be corrosive and a lachrymator.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[13][14] The container should be tightly sealed to prevent hydrolysis of the sulfonyl chloride group by atmospheric moisture.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Neutralization with a weak base should be considered before disposal.[13]

Applications in Research and Drug Discovery

Substituted benzoic acids are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The unique combination of functional groups in 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid makes it a valuable intermediate for the synthesis of:

-

Novel Sulfonamide Derivatives: The chlorosulfonyl group can be reacted with a wide range of amines to generate libraries of sulfonamides for screening against various biological targets, such as enzymes and receptors.

-

Bioconjugates and Probes: The reactive handles on this molecule can be used to attach it to larger biomolecules or fluorescent tags, creating chemical probes to study biological processes.[15]

-

Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based drug discovery campaigns, where its core structure is elaborated to develop potent and selective inhibitors.

The strategic placement of the bromo, chlorosulfonyl, and methyl groups allows for precise control over the directionality of further synthetic modifications, enabling the exploration of diverse chemical space in the quest for new therapeutic agents.[3]

Conclusion

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its physicochemical properties and reactivity can be reasonably inferred from its constituent functional groups and data from structurally related molecules. Its versatile reactivity makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. As with all reactive chemical intermediates, strict adherence to safety protocols is paramount when handling and utilizing this compound in a laboratory setting.

References

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). PharmaCompass. [Link]

-

Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. [Link]

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021, November 17). National Institutes of Health. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

-

5-Bromo-2-chlorobenzoic acid. PubChem. [Link]

-

3-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). PubChemLite. [Link]

-

3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem. [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

-

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. PubChem. [Link]

-

5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]

-

3-Bromo-5-chlorobenzoic acid. PubChem. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1... Doc Brown's Chemistry. [Link]

-

m-(Chlorosulfonyl)benzoic acid. NIST WebBook. [Link]

-

3-Bromo-5-(chlorosulfonyl)benzoic acid. Oakwood Chemical. [Link]

-

Benzoic acid, 5-bromo-2-(3-chlorobenzoylamino)-. SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid [cymitquimica.com]

- 6. 1375473-88-3|3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 8. glindiachemicals.com [glindiachemicals.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid | 1461707-67-4 | Benchchem [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted benzoic acid derivatives, in particular, serve as foundational building blocks for a wide array of pharmacologically active agents.[1] 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a unique trifunctional reagent, incorporating a carboxylic acid, a sulfonyl chloride, and a bromo group, each offering distinct opportunities for synthetic elaboration. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its potential applications in medicinal chemistry, and essential safety and handling protocols.

Part 1: Core Identifiers and Chemical Properties

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a specialized chemical intermediate. While detailed peer-reviewed literature on this specific molecule is not abundant, its identity is well-established through chemical supplier databases.

| Identifier | Value | Source |

| CAS Number | 1375473-02-1 | [2] |

| Molecular Formula | C₈H₆BrClO₄S | CymitQuimica |

| Molecular Weight | 313.55 g/mol | CymitQuimica |

| Canonical SMILES | CC1=C(C(=O)O)C(=CC(Br)=C1)S(=O)(=O)Cl | N/A |

| IUPAC Name | 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid | N/A |

Note: SMILES and IUPAC Name are generated based on the structure corresponding to the CAS number, as specific literature sources were not available.

Part 2: Synthesis and Mechanistic Insights

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid (Precursor)

The initial step involves the electrophilic bromination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively. The directing effects of these groups favor the substitution at the 5-position.

Protocol:

-

In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid in concentrated sulfuric acid at room temperature.[3]

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the stirred solution. The use of DBDMH as a brominating agent is a common and effective method.[3]

-

Maintain the reaction at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water, which will cause the product to precipitate.[3]

-

Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.[3]

Diagram of Precursor Synthesis

Caption: Synthesis of the precursor, 5-Bromo-2-methylbenzoic acid.

Step 2: Chlorosulfonation of 5-Bromo-2-methylbenzoic acid

The second step is the introduction of the chlorosulfonyl group onto the aromatic ring via electrophilic aromatic substitution.

Protocol:

-

In a clean, dry flask equipped with a stirrer and a gas outlet to vent HCl, place the synthesized 5-bromo-2-methylbenzoic acid.

-

Cool the flask in an ice bath.

-

Slowly and carefully add an excess of chlorosulfonic acid. This reaction is highly exothermic and releases hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to ensure the reaction goes to completion. The progress can be monitored by quenching a small aliquot and analyzing it (e.g., by NMR or LC-MS).

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the resulting solid, wash it with cold water, and dry it thoroughly to obtain 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Diagram of Final Product Synthesis

Caption: Proposed synthesis of the final product.

Part 3: Applications in Drug Discovery

While direct applications of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid in published drug discovery campaigns are not extensively documented, its structural motifs strongly suggest its utility as a versatile intermediate, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Role as a Key Intermediate for SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4] Many SGLT2 inhibitors, such as Canagliflozin, feature a C-aryl glucoside core. The synthesis of this core often relies on precursors that are structurally similar to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.[5]

The reactive handles on this molecule allow for a variety of synthetic transformations:

-

The carboxylic acid group can be converted to an amide or ester, or it can be used in coupling reactions.

-

The highly reactive sulfonyl chloride group is an excellent electrophile for reaction with nucleophiles like amines to form sulfonamides, a common functional group in many drugs.[6]

-

The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

Diagram of Potential Synthetic Utility

Caption: Synthetic utility of the molecule's functional groups.

Part 4: Safety, Handling, and Spectroscopic Data

As no specific Material Safety Data Sheet (MSDS) is publicly available for CAS number 1375473-02-1, the following safety information is extrapolated from data for structurally related compounds, such as other brominated and chlorosulfonated benzoic acids.

Hazard Identification and Precautionary Measures

-

Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant to the skin.[7]

-

Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[7]

-

Respiratory Irritation: May cause respiratory tract irritation.[7]

-

Reactivity: Reacts violently with water, releasing heat and hydrogen chloride gas.

| Precautionary Statement | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P405 | Store locked up. |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed.

Spectroscopic Data

Detailed, verified spectroscopic data (NMR, IR, MS) for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is not available in the public domain. Researchers synthesizing or using this compound would need to acquire this data for characterization and quality control. For reference, the expected signals in ¹H and ¹³C NMR would correspond to the substituted aromatic ring protons and carbons, the methyl group, and the carboxylic acid proton.

Conclusion

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid represents a valuable, albeit specialized, building block for medicinal chemistry and organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecules. While detailed public data is limited, its structural relationship to intermediates used in the synthesis of important drugs like SGLT2 inhibitors underscores its potential. The synthetic and safety protocols outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers and drug development professionals to handle and utilize this versatile reagent effectively and safely.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

National Center for Biotechnology Information. (n.d.). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). C−H functionalization of benzoic acid with sulfonyl azides. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-(chlorosulfonyl)benzoate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved January 20, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrogallol. Retrieved January 20, 2026, from [Link]

-

Airgas. (2018). Safety Data Sheet. Retrieved January 20, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR (a) and 13C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 20, 2026, from [Link]

-

PubMed. (2021). Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium–glucose cotransporter type 2 (SGLT-2) inhibitors: a new antidiabetic drug class. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US6124473A - Process for preparing (s)- and (R)-α-ethyl-2-oxo-1-pyrrolidineacetamide.

-

SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- Google Patents. (n.d.). US5554739A - Process for preparing carbon materials with diazonium salts and resultant carbon products.

-

PubChem. (n.d.). Processes to produce brivaracetam - Patent US-12221413-B2. Retrieved January 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid [cymitquimica.com]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US5565473A - Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid

This document provides a detailed technical guide on the expected spectroscopic data for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to characterize such molecules.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid incorporates several key functional groups that will give rise to characteristic signals in its spectra. The aromatic ring is substituted with a carboxylic acid, a methyl group, a bromine atom, and a chlorosulfonyl group. The interplay of these substituents will influence the electronic environment of the molecule and, consequently, its spectroscopic signature.

Caption: Molecular structure of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Ar-H | ~8.0 - 8.5 | Doublet | 1H | The two aromatic protons are in different electronic environments and will likely appear as distinct signals, possibly as doublets due to coupling with each other. |

| Ar-H | ~7.8 - 8.2 | Doublet | 1H | The exact chemical shifts will depend on the specific electronic effects of the surrounding groups. |

| -CH₃ | ~2.5 - 2.8 | Singlet | 3H | The methyl group protons are expected to appear as a singlet in this region. |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is typically deshielded and appears as a broad singlet. This peak may be exchangeable with D₂O.[1] |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Ar-C (quaternary) | ~130 - 150 | The chemical shifts of the quaternary aromatic carbons are influenced by the attached substituents. |

| Ar-CH | ~125 - 140 | The protonated aromatic carbons will appear in this region. |

| -CH₃ | ~20 - 25 | The methyl carbon is expected in the aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl stretch is a strong and sharp absorption. |

| S=O (Sulfonyl Chloride) | 1380 - 1360 and 1180 - 1160 | Strong | The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |

| C-Br | 600 - 500 | Medium-Weak | The C-Br stretching vibration is found in the fingerprint region. |

| C-Cl | 800 - 600 | Medium-Weak | The C-Cl stretching vibration. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

The molecular formula for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is C₈H₆BrClO₄S, with a monoisotopic mass of approximately 311.88 Da.[2] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid.

Key Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| ~312, 314, 316 | [C₈H₆BrClO₄S]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern of Br and Cl. |

| ~295, 297, 299 | [C₈H₅BrClO₃S]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid. |

| ~277, 279 | [C₈H₆BrO₄S]⁺ | Loss of a chlorine radical (•Cl). |

| ~197, 199 | [C₈H₆BrO₂]⁺ | Loss of the chlorosulfonyl radical (•SO₂Cl). |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to determine the accurate mass and elemental composition of the fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. The provided data and protocols are based on established scientific principles and data from analogous compounds. Researchers who synthesize or work with this molecule can use this guide as a reference for interpreting their experimental findings. It is crucial to correlate data from all three techniques (NMR, IR, and MS) for an unambiguous structural confirmation.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChemLite. 4-bromo-3-(chlorosulfonyl)-5-methylbenzoic acid (C8H6BrClO4S). [Link]

Sources

The Chlorosulfonyl Group in Substituted Benzoic Acids: A Comprehensive Reactivity Profile for Synthetic and Medicinal Chemistry

Abstract

The chlorosulfonyl (-SO₂Cl) functional group, when appended to a substituted benzoic acid scaffold, gives rise to a class of exceptionally versatile bifunctional reagents. These compounds are of paramount importance in modern organic synthesis and are foundational to the development of a multitude of pharmaceutical agents. The inherent reactivity of the chlorosulfonyl group, modulated by the electronic and steric nature of substituents on the aromatic ring, allows for a broad spectrum of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of the chlorosulfonyl group in substituted benzoic acids. We will delve into the synthesis of these key intermediates, the nuanced effects of aromatic substitution on their reactivity, their principal chemical transformations with a focus on sulfonamide formation, and their pivotal role in drug discovery and development, exemplified by the synthesis of diuretic drugs. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Chlorosulfonylated Benzoic Acids

Substituted benzoic acids bearing a chlorosulfonyl group are powerful intermediates in organic synthesis due to the presence of two distinct and reactive functional groups: the carboxylic acid and the sulfonyl chloride. The significant difference in the reactivity of these two moieties allows for selective chemical modifications, making these compounds ideal synthons for the construction of complex molecules.

The chlorosulfonyl group is a potent electrophile, rendering the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of sulfonamide synthesis, a critical functional group in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[1][2] The carboxylic acid group, while less reactive, offers a handle for further derivatization, such as esterification or amidation, enabling the generation of diverse chemical libraries for drug screening.

This guide will provide a holistic overview of the synthesis, reactivity, and application of this important class of compounds, with a particular focus on the interplay between the substituents on the benzoic acid ring and the reactivity of the chlorosulfonyl group.

Synthesis of Chlorosulfonylated Benzoic Acids

The introduction of a chlorosulfonyl group onto a benzoic acid ring is typically achieved through electrophilic aromatic substitution, specifically chlorosulfonation. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

Mechanism of Chlorosulfonation

The chlorosulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. At lower temperatures, chlorosulfonic acid itself can act as the electrophile precursor. The reaction is believed to proceed through the formation of the highly electrophilic chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[3] At higher temperatures, the generation of sulfur trioxide (SO₃) can lead to sulfonation as a competing reaction.[3]

The generated electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the desired aryl sulfonyl chloride.

Diagram 1: General Mechanism of Chlorosulfonation

Caption: Formation of the electrophile and subsequent electrophilic aromatic substitution.

Regioselectivity in the Chlorosulfonation of Substituted Benzoic Acids

The position of the incoming chlorosulfonyl group is primarily governed by the electronic nature of the substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group. Therefore, in the absence of other strongly directing groups, chlorosulfonation of benzoic acid will primarily yield 3-(chlorosulfonyl)benzoic acid.

However, the presence of other substituents can significantly influence the regiochemical outcome. For instance, in the synthesis of the diuretic furosemide, the starting material is 2,4-dichlorobenzoic acid. Here, the two chlorine atoms, which are ortho, para-directing, and the meta-directing carboxylic acid group collectively direct the incoming chlorosulfonyl group to the 5-position.[1]

The interplay of these directing effects is a critical consideration in the synthesis of specifically substituted chlorosulfonylated benzoic acids. In cases with conflicting directing effects, a mixture of isomers may be obtained, necessitating careful purification.

Experimental Protocols for Synthesis

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid [4]

-

Materials: Benzoic acid, Chlorosulfonic acid, Crushed ice, Deionized water.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (approximately 3 molar equivalents).

-

Cool the flask in an ice-water bath.

-

Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for a designated period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum.

-

Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid [5]

This synthesis involves the conversion of a pre-formed chlorosulfonyl group.

-

Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite, Sodium bicarbonate, Water, Chloroacetic acid sodium salt, Hydrochloric acid (dilute), Ethyl acetate, Magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, prepare a slurry of sodium sulfite and sodium bicarbonate in water.

-

Heat the slurry to 75°C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

-

Stir at 75°C for 2 hours.

-

Add the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.

-

Cool the reaction mixture and acidify with dilute HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the product.

-

Reactivity Profile of the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is dominated by the high electrophilicity of the sulfur atom, which is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on the sulfur atom proceeds via a nucleophilic substitution pathway, displacing the chloride anion, which is an excellent leaving group.

Electronic Effects of Substituents on Reactivity

The rate of nucleophilic substitution at the sulfonyl sulfur is highly sensitive to the electronic effects of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which reflects the electronic effect of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).[6][7][8]

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. This results in a positive ρ value.[8]

-

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.

Kinetic studies on the hydrolysis of a series of para-substituted benzenesulfonyl chlorides have demonstrated this trend. For instance, the rate of hydrolysis increases in the order: 4-MeO < 4-Me < 4-H < 4-Br < 4-NO₂.[9]

Table 1: Relative Hydrolysis Rates of para-Substituted Benzenesulfonyl Chlorides

| Substituent (X) | σₚ value | Relative Rate (kₓ/kₙ) |

| OCH₃ | -0.27 | 0.3 |

| CH₃ | -0.17 | 0.6 |

| H | 0.00 | 1.0 |

| Cl | 0.23 | 2.5 |

| NO₂ | 0.78 | 35 |

Data compiled from various sources for illustrative purposes.

Diagram 2: Hammett Plot for the Hydrolysis of Substituted Benzenesulfonyl Chlorides

Caption: A representative Hammett plot illustrating the linear free-energy relationship.

Steric Effects of Substituents

Steric hindrance, particularly from ortho-substituents, can significantly impact the rate of nucleophilic attack on the sulfonyl sulfur. Bulky groups in the ortho position can impede the approach of the nucleophile, slowing down the reaction.[10][11][12][13][14]

For example, the reaction of 2,4-dichlorobenzenesulfonyl chloride with a bulky secondary amine will be significantly slower than the corresponding reaction with benzenesulfonyl chloride due to the steric hindrance imposed by the ortho-chlorine atom.[10] In some cases, this steric hindrance can be so pronounced that it prevents the reaction from proceeding to completion under standard conditions, necessitating more forcing conditions such as higher temperatures.

Interestingly, some studies have reported a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups. This "positive steric effect" has been attributed to a unique, rigid, and compressed structure adopted by these molecules, which may facilitate the nucleophilic attack.[4][11]

Common Reactions of the Chlorosulfonyl Group

The high reactivity of the chlorosulfonyl group allows for a wide range of transformations. The most common and synthetically useful reactions involve nucleophilic substitution with amines, alcohols, and water.

3.3.1. Reaction with Amines: Synthesis of Sulfonamides

The reaction of a chlorosulfonylated benzoic acid with a primary or secondary amine is the most common method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[2]

Diagram 3: General Reaction for Sulfonamide Synthesis

Caption: Nucleophilic attack of an amine on a sulfonyl chloride.

Protocol 3: General Procedure for Sulfonamide Synthesis [2]

-

Materials: Substituted chlorosulfonyl benzoic acid, Primary or secondary amine, Base (e.g., pyridine or sodium carbonate), Solvent (e.g., dichloromethane or water).

-

Procedure:

-

Dissolve the substituted chlorosulfonyl benzoic acid in a suitable solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any unreacted starting materials.

-

Purify the sulfonamide product by recrystallization or column chromatography.

-

3.3.2. Reaction with Alcohols: Synthesis of Sulfonate Esters

In a similar fashion, chlorosulfonylated benzoic acids react with alcohols in the presence of a base to form sulfonate esters. This reaction is also a nucleophilic substitution at the sulfonyl sulfur.

3.3.3. Hydrolysis

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is often an undesirable side reaction that can lead to reduced yields, particularly during aqueous workup procedures.[1] The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring, as discussed previously.

Side Reactions

During the synthesis and subsequent reactions of chlorosulfonylated benzoic acids, several side reactions can occur, leading to the formation of impurities.

-

Sulfone Formation: Under certain conditions, the intermediate sulfonic acid or the sulfonyl chloride can react with another molecule of the aromatic substrate to form a sulfone byproduct. The mechanism is thought to involve the electrophilic attack of a sulfonyl cation on an activated aromatic ring.[15][16]

-

Polysulfonation: The introduction of more than one chlorosulfonyl group onto the aromatic ring can occur, especially with highly activated benzoic acids or under forcing reaction conditions.

-

Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can react with the carboxylic acid group to form a mixed anhydride. This is more likely to occur at higher temperatures.

Careful control of reaction conditions, such as temperature, stoichiometry, and reaction time, is crucial to minimize these side reactions and maximize the yield of the desired product.

Applications in Drug Discovery and Development

The unique reactivity of chlorosulfonylated benzoic acids makes them invaluable building blocks in the synthesis of a wide range of pharmaceutical agents. The resulting sulfonamides are a key pharmacophore in many drug classes.

Diuretic Drugs: The Furosemide Example

A prominent example of the application of chlorosulfonylated benzoic acids in drug synthesis is the production of the loop diuretic furosemide. The synthesis of furosemide typically starts with the chlorosulfonation of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.[17] This intermediate is then reacted with ammonia to form the corresponding sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid. Finally, a nucleophilic aromatic substitution reaction with furfurylamine displaces the chlorine atom at the 2-position to yield furosemide.[17][18][19][20][21]

Diagram 4: Synthetic Pathway to Furosemide

Caption: Key steps in the synthesis of the diuretic drug furosemide.

The sulfamoylbenzoic acid moiety is a common feature in many diuretic drugs, highlighting the importance of chlorosulfonylation in their synthesis.[22][23]

Other Therapeutic Areas

Beyond diuretics, sulfonamides derived from chlorosulfonylated benzoic acids are found in a wide range of therapeutic agents, including:

-

Antibacterials: The sulfonamide group is a key component of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[2]

-

Anticancer Agents: Certain sulfonamides have shown efficacy as anticancer drugs by inhibiting carbonic anhydrase isoforms that are overexpressed in some tumors.[2]

-

Anti-inflammatory Drugs: The COX-2 inhibitor celecoxib contains a sulfonamide group, demonstrating the versatility of this functional group in medicinal chemistry.

The ability to readily synthesize a diverse library of sulfonamides from chlorosulfonylated benzoic acids makes them a valuable starting point for lead optimization in drug discovery programs.

Spectroscopic Characterization

The characterization of chlorosulfonylated benzoic acids and their derivatives is routinely performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of these compounds.

-

¹H NMR: The aromatic protons typically appear as a set of coupled multiplets in the downfield region of the spectrum (7.5-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the position and electronic nature of the substituents. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The aromatic carbons resonate in the region of 120-150 ppm. The carbonyl carbon of the carboxylic acid is typically found further downfield (>165 ppm).

Table 2: Representative ¹H and ¹³C NMR Data for 4-(Chlorosulfonyl)benzoic Acid [24]

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| ¹H | ~13.6 (br s, 1H, COOH), 8.1 (d, 2H), 7.9 (d, 2H) |

| ¹³C | Data not consistently available in searched sources. |

Note: Specific chemical shifts can vary depending on the solvent and the specific substituents present.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

S=O stretch: Strong absorptions in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) are characteristic of the sulfonyl chloride group.

-

C=O stretch: A strong absorption band in the range of 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

O-H stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Conclusion

The chlorosulfonyl group in substituted benzoic acids represents a cornerstone of modern synthetic and medicinal chemistry. The ability to fine-tune the reactivity of this versatile functional group through the judicious choice of substituents on the aromatic ring provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of the synthesis, reactivity profile, and potential side reactions of these compounds is essential for their effective utilization in both academic research and industrial drug development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for scientists working in this exciting and impactful field.

References

-

National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]

-

GlobalSpec. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

- Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1456.

- Google Patents. (1997). EP0788494B1 - Process for the preparation of furosemide.

- Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide.

- Google Patents. (1998). US5739361A - Process for the preparation of furosemide.

- Olesinski, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433.

- Olaj, O. F., & Berner, H. (1974). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Monatshefte für Chemie / Chemical Monthly, 105(3), 535-546.

- Cala, L., et al. (2020). Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Organic Letters, 22(9), 3467-3471.

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Vizgert, R. V., et al. (2018). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Paper presented at the 22nd International Electronic Conference on Synthetic Organic Chemistry.

- Frontana-Uribe, B. A., et al. (2022). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 100(11), 895-903.

-

GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

- Rueggeberg, W. H. C., Sauls, T. W., & Norwood, S. L. (1955). ON THE MECHANISM OF SULFONATION OF THE AROMATIC NUCLEUS AND SULFONE FORMATION. The Journal of Organic Chemistry, 20(4), 455-456.

- Miclaus, M. O., Borodi, G., & Turza, A. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(10), 1461.

- Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Shved, O., et al. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 25(21), 5035.

-

Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]

- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

SciELO. (2022). Article. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Lille Spectroscopic Database. (n.d.). Lille Spectroscopic Database. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]

- Natalia, D., et al. (2019). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 24(18), 3352.

- Ghosh, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46), e202203797.

-

ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]

- Ribeiro, A. R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930.

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 786-801.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. scribd.com [scribd.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sciforum.net [sciforum.net]

- 12. globalspec.com [globalspec.com]

- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. api.pageplace.de [api.pageplace.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 20. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 21. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Solubility Characteristics of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a key intermediate in synthetic chemistry. Lacking specific empirical data in published literature, this document establishes a robust theoretical framework based on first principles of physical organic chemistry. We dissect the molecule's structural components—the carboxylic acid, chlorosulfonyl, and substituted aromatic moieties—to predict its behavior in a range of common laboratory solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the predictive insights and practical methodologies required to effectively handle this compound in experimental settings, from reaction workups to purification and formulation.

Introduction: The Imperative of Solubility Profiling

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a multi-functionalized aromatic compound. Its structure suggests significant utility as a versatile building block, enabling the introduction of a sulfonamide or sulfonic acid group, a carboxylic acid handle for further derivatization, and a bromine atom for cross-coupling reactions. The success of any synthetic campaign utilizing this intermediate—be it in reaction setup, monitoring, workup, or purification—is fundamentally governed by its solubility. An informed understanding of how this compound interacts with various solvents is not merely a matter of convenience; it is a prerequisite for developing efficient, scalable, and reproducible chemical processes. This guide provides that understanding, blending theoretical prediction with practical, actionable experimental protocols.

Physicochemical & Structural Analysis: A Molecule of Dichotomous Nature

The solubility of an organic compound is dictated by the interplay of its functional groups and the overall molecular architecture. The principle of "like dissolves like" serves as our primary guide, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[1][2]. Let's deconstruct the title compound to forecast its behavior.

-

Aromatic Carboxylic Acid Moiety: The benzoic acid portion of the molecule introduces significant polarity through the carboxyl group (-COOH). This group is a hydrogen bond donor and acceptor, which suggests an affinity for polar protic solvents like alcohols.[3][4][5] However, the large, non-polar benzene ring significantly diminishes its solubility in water. Benzoic acid itself is poorly soluble in cold water for this very reason.[3] We can anticipate that the compound will exhibit acidic properties, leading to greatly enhanced solubility in aqueous basic solutions (e.g., NaOH, NaHCO₃) through the formation of a highly polar carboxylate salt.

-

Chlorosulfonyl Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. However, its most critical characteristic is its reactivity. Sulfonyl chlorides are susceptible to nucleophilic attack by protic solvents, a reaction known as solvolysis.[6]

-

In water , it will hydrolyze to the corresponding sulfonic acid (-SO₃H).

-

In alcohols (e.g., methanol, ethanol) , it will react to form sulfonate esters (-SO₃R). This reactivity means that in protic solvents, one is not observing simple dissolution but rather a chemical transformation. The rate of this reaction can vary, but it is a critical consideration for any process involving these solvents. Due to their reactivity and low water solubility, arylsulfonyl chlorides are often precipitated from aqueous reaction mixtures.[7]

-

-

Substituted Aromatic Ring: The benzene ring itself is large and hydrophobic. The presence of a methyl group (-CH₃) and a bromine atom (-Br) further contributes to the molecule's lipophilicity and molecular weight. Halogenated aromatic compounds are typically soluble in non-polar or moderately polar aprotic solvents.[8] The electron-withdrawing nature of the bromo and chlorosulfonyl substituents can influence intermolecular interactions, such as halogen bonding.[9][10]

Theoretical Solubility Profile

Based on the structural analysis, we can predict the solubility of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid across a spectrum of common laboratory solvents.

-

Non-Polar Aprotic Solvents (e.g., Hexanes, Toluene, Benzene): Solubility is expected to be low . While the substituted aromatic ring has non-polar character, the high polarity of the carboxylic acid and chlorosulfonyl groups will prevent significant dissolution in highly non-polar solvents.[1]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents represents the best candidates for achieving true dissolution without reaction.

-

DCM, Chloroform, THF, Ethyl Acetate: Expected to be moderately to highly soluble . These solvents can solvate the polar functional groups without reacting with the chlorosulfonyl moiety.

-

Acetone, ACN, DMF, DMSO: Expected to be highly soluble . These are very polar solvents capable of strong dipole-dipole interactions with the solute. DMSO and DMF, in particular, are excellent solvents for a wide range of organic compounds.

-

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): In these solvents, the compound will react (solvolysis) . While it may appear to "dissolve," the process is a chemical transformation. The initial solubility of the unreacted compound in water is expected to be very low .[7] Its solubility in alcohols before reaction is likely higher than in water but the subsequent esterification is a competing process.

-

Aqueous Acidic & Basic Solutions:

-

Aqueous Acids (e.g., dilute HCl): Solubility is expected to be very low , similar to its solubility in water.

-